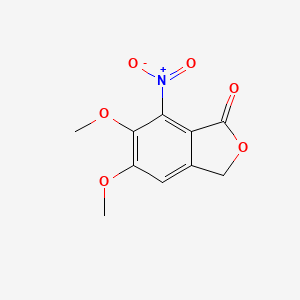

3-(benzenesulfonyl)-N-benzyl-6-ethylquinolin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

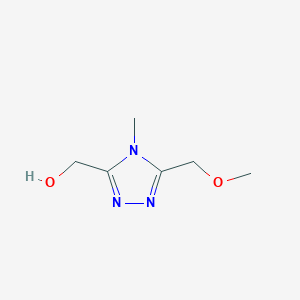

“3-(benzenesulfonyl)-N-benzyl-6-ethylquinolin-4-amine” is a complex organic compound. It contains a benzenesulfonyl group, a benzyl group, and a quinolin-4-amine group with an ethyl substituent at the 6-position .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzenesulfonyl compounds are often prepared from the sulfonation of benzene using concentrated sulfuric acid . The benzyl group could potentially be introduced through a nucleophilic substitution reaction .

Chemical Reactions Analysis

Benzenesulfonyl compounds typically react with compounds containing reactive N-H and O-H bonds . They are used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .

科学的研究の応用

1. Role in Learning and Memory Disorders

Research has highlighted the significance of quinoline derivatives, especially those interacting with the serotonin 5-HT(6) receptor, in the treatment of learning and memory disorders. The exploration of selective antagonists for this receptor has been motivated by their potential cognitive enhancement effects. Various compounds, including those structurally related to quinoline, have been reported to improve retention performance, suggesting a promising avenue for addressing cognitive impairments (Russell & Dias, 2002).

2. Pharmacological Importance in Modern Therapeutics

Isoquinoline derivatives, sharing a core structural motif with quinoline compounds, have been identified for their broad spectrum of biological potentials. These include activities against various diseases such as anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, and many more, underscoring the versatility of this chemical class in drug development (Danao et al., 2021).

3. Anticancer Applications

Certain quinoline derivatives have been explored for their anticancer properties, as evidenced by trabectedin (ET-743), a marine alkaloid with a unique mechanism of action against cancer cells. This compound, characterized by its ability to bind DNA and interfere with transcription factors and repair pathways, exemplifies the therapeutic potential of quinoline derivatives in oncology (D’Incalci & Galmarini, 2010).

4. Antimicrobial Scaffolds

The antimicrobial potential of benzoxazinoids, which share a similar heterocyclic nature with quinoline compounds, has been highlighted. These compounds, derived from plants, have been reviewed for their use as antimicrobial scaffolds, indicating the potential of similar structures in designing new antimicrobial agents (de Bruijn et al., 2018).

5. Role in Neurological Disorders

Quinoline derivatives have been explored for their potential in synthesizing novel central nervous system (CNS) acting drugs. The diverse chemical groups present in these compounds, including heterocycles with nitrogen, sulfur, and oxygen, underline their broad applicability in treating CNS disorders ranging from depression to convulsion (Saganuwan, 2017).

Safety and Hazards

特性

IUPAC Name |

3-(benzenesulfonyl)-N-benzyl-6-ethylquinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O2S/c1-2-18-13-14-22-21(15-18)24(26-16-19-9-5-3-6-10-19)23(17-25-22)29(27,28)20-11-7-4-8-12-20/h3-15,17H,2,16H2,1H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCOBSYARGPQGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclopentyl)-2-[5-(5-methylthiophen-2-yl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B2355582.png)

![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2355583.png)

![8-methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine](/img/structure/B2355585.png)

![(E)-2-((3-bromobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2355587.png)

![(2-Thioxo-3-(m-tolyl)-1,4-diazaspiro[4.6]undec-3-en-1-yl)(p-tolyl)methanone](/img/structure/B2355588.png)

![3-Chloro-5-nitrobenzo[d]isoxazole](/img/structure/B2355589.png)

![3-butyl-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2355599.png)